3-(Difluoromethyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
3-(difluoromethyl)benzamide |
InChI |
InChI=1S/C8H7F2NO/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H,(H2,11,12) |
InChI Key |
VSUWIKCKNKJAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C(F)F |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 3 Difluoromethyl Benzamide and Structural Analogues
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of 3-(difluoromethyl)benzamide (B6145644) reveals several potential disconnections. The most straightforward approach involves disconnecting the amide bond, leading to 3-(difluoromethyl)benzoic acid and ammonia (B1221849) or a suitable amine equivalent. Alternatively, the difluoromethyl group can be disconnected from the aromatic ring, suggesting a precursor such as 3-formylbenzamide (B138454) or a related derivative that can undergo difluoromethylation.
Based on this analysis, key precursors for the synthesis of this compound include:
3-(Difluoromethyl)benzoic acid
3-Bromobenzamide
3-Iodobenzamide
3-Formylbenzamide
3-Cyanobenzamide
The choice of precursor often depends on the availability of starting materials, the desired scale of the reaction, and the specific synthetic route to be employed.
Classical and Modern Synthetic Routes for the Benzamide (B126) Core
The formation of the benzamide core is a fundamental transformation in organic synthesis. Both classical and modern methods are available to achieve this, with the choice often dictated by factors such as substrate scope, reaction conditions, and atom economy.
Amidation Reactions and Optimization
The most direct method for synthesizing benzamides is the amidation of a carboxylic acid. This typically involves the activation of the carboxylic acid followed by reaction with an amine.
Classical Amidation Methods:
| Activating Reagent | Description |
| Thionyl chloride (SOCl₂) | Converts the carboxylic acid to the more reactive acyl chloride. |
| Oxalyl chloride ((COCl)₂) | Another common reagent for forming acyl chlorides. |
| Carbodiimides (e.g., DCC, EDC) | Facilitate the direct coupling of carboxylic acids and amines. |
Modern Amidation Methods:
Recent advances have focused on developing milder and more efficient catalytic methods for amidation. These include:
Copper-catalyzed amidation: Copper catalysts can be used for the direct coupling of carboxylic acids and N,N-dialkylformamides. sioc-journal.cn
Oxidative amidation: This approach involves the oxidation of benzylamines or benzyl (B1604629) cyanides in the presence of an amine source. researchgate.net
Electrochemical amidation: This "green" methodology utilizes an electric current to drive the amidation reaction, avoiding the need for stoichiometric activating agents. uniroma1.itresearchgate.net For instance, benzoin, derived from benzaldehyde, can undergo electrochemical amidation in the presence of an amine. uniroma1.itresearchgate.net
Functionalization of the Aromatic Ring System
An alternative strategy involves introducing the amide functionality onto a pre-functionalized aromatic ring. This is particularly useful when the desired starting material is more readily available than the corresponding benzoic acid.
Palladium-Catalyzed Aminocarbonylation: This powerful method allows for the direct conversion of aryl halides to benzamides. For example, 3-(trifluoromethyl)benzamide (B157546) can be prepared from 1-bromo-3-trifluoromethylbenzene via palladium-catalyzed aminocarbonylation with formamide. sigmaaldrich.com
Directed C-H Functionalization: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct synthesis of complex molecules. beilstein-journals.orgresearchgate.net By using a directing group, it is possible to selectively functionalize a specific C-H bond on the aromatic ring. rsc.org For instance, benzamides themselves can act as directing groups to guide the introduction of various substituents at the ortho position. beilstein-journals.orgacs.org While meta-functionalization remains more challenging, specific directing groups and reaction conditions have been developed to achieve this selectivity. researchgate.net
Introduction of the Difluoromethyl Moiety: Specific Fluorination Techniques
The introduction of the difluoromethyl (CF₂H) group is a critical step in the synthesis of the target compound and its analogs. The CF₂H group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. sioc-journal.cn Both electrophilic and nucleophilic difluoromethylation methods have been developed.
Electrophilic Difluoromethylation
Electrophilic difluoromethylating reagents are capable of transferring a "CF₂H⁺" equivalent to a nucleophilic substrate. These reagents have become increasingly important in the synthesis of fluorine-containing compounds. sioc-journal.cn
Common Electrophilic Difluoromethylating Reagents:
| Reagent Type | Examples |
| Sulfonium (B1226848) salts | Difluoromethyl-(4-nitrophenyl)-bis(carbomethoxy)methylide sulfonium ylide nih.gov |
| Phenyl sulfoximine (B86345) derivatives | |
| Sulfur ylides | |
| Phosphine ylides |
These reagents can introduce the difluoromethyl group into electron-rich aromatic systems. alfa-chemistry.comrsc.org
Nucleophilic Difluoromethylation
Nucleophilic difluoromethylation involves the reaction of an electrophilic substrate with a "CF₂H⁻" equivalent. sioc-journal.cn A variety of reagents and methods have been developed for this purpose. cas.cnnih.govresearchgate.net
Common Nucleophilic Difluoromethylating Reagents:
| Reagent | Description |
| Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Acts as a difluoromethyl anion equivalent and can be used to difluoromethylate primary alkyl halides. cas.cn |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | While primarily a trifluoromethylating agent, it can be used under certain conditions for difluoromethylation. |
| Diethyl difluoromethylphosphonate | Can be used for the nucleophilic difluoromethylation of aldehydes and ketones. nih.gov |
The choice between electrophilic and nucleophilic difluoromethylation depends on the nature of the substrate and the desired retrosynthetic disconnection. For instance, the synthesis of this compound could potentially start from a 3-substituted benzamide and employ a nucleophilic difluoromethylation strategy.
Radical Difluoromethylation Approaches
The direct installation of a difluoromethyl group onto an aromatic ring via a radical pathway represents a powerful and increasingly popular strategy in organic synthesis. These methods typically involve the generation of the highly reactive difluoromethyl radical (•CF₂H), which can then engage with a suitable aromatic precursor.
Recent advancements have centered on visible-light photoredox catalysis, which allows for the generation of radicals under exceptionally mild conditions. rsc.orgresearchgate.net This approach avoids the harsh reagents and high temperatures often associated with traditional radical initiation methods. In a typical photoredox cycle, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then interact with a difluoromethyl radical precursor, such as a difluoromethyl sulfone or a phenoxathiinium salt, through a single-electron transfer (SET) process to generate the •CF₂H radical. researchgate.netresearchgate.netmdpi.com
The general mechanism for the C–H difluoromethylation of an arene proceeds through the following key steps:
Radical Generation: A difluoromethyl radical precursor is reduced or oxidized by a photoexcited catalyst to generate the •CF₂H radical. mdpi.com
Radical Addition: The electrophilic •CF₂H radical adds to the electron-rich aromatic ring of a substrate, such as a benzamide derivative, to form a radical intermediate. mdpi.com
Rearomatization: The resulting radical intermediate is then oxidized and subsequently deprotonated to restore aromaticity, yielding the desired difluoromethylated product. mdpi.com
A variety of difluoromethyl radical precursors have been developed, each with distinct advantages. Difluoromethyl heteroaryl-sulfones, for instance, have been widely used in photoredox-catalyzed C–H difluoromethylation processes. mdpi.com These reagents are often stable, easy to handle, and can be activated under specific catalytic conditions. mdpi.com Research has demonstrated the successful difluoromethylation of N-substituted benzamides to create complex heterocyclic systems like isoquinolinediones and dihydroisoquinolones, highlighting the versatility of these radical cascade reactions. rsc.orgresearchgate.net These transformations showcase the broad substrate scope and good functional group tolerance characteristic of modern radical difluoromethylation. researchgate.net
| Radical Precursor Type | Activation Method | Key Features |
| Difluoromethyl Sulfones | Visible-Light Photoredox Catalysis | Stable reagents, mild reaction conditions. rsc.orgmdpi.com |
| Difluoromethyl Phenoxathiinium Salts | Photoinduced (catalyst-free) | Powerful reagent, can be used without a separate photocatalyst. researchgate.net |
Protecting Group Strategies in Complex Chemical Syntheses
In the synthesis of complex molecules, including analogues of this compound that may contain other reactive sites, protecting groups are indispensable tools. jocpr.com A protecting group temporarily masks a functional group to prevent it from undergoing unwanted reactions during a synthetic sequence. organic-chemistry.org The selection of a suitable protecting group is governed by its stability under the planned reaction conditions and the ease with which it can be removed afterward, preferably in high yield. numberanalytics.com
For the synthesis of substituted benzamides, several functional groups might require protection:
Amide N-H: The nitrogen of a primary or secondary amide is generally not as nucleophilic as an amine; however, it can be deprotonated by strong bases or participate in side reactions under certain conditions. In multi-step syntheses, the amide nitrogen can be protected. Benzyl groups, for example, can be used and are typically removed under hydrogenolysis conditions. numberanalytics.com
Other Ring Substituents: If the benzamide core is further functionalized with groups like hydroxyl (-OH) or amino (-NH₂) groups, their protection is almost always necessary during steps like amide bond formation or radical difluoromethylation.
Orthogonal Strategies: In molecules with multiple functional groups, an orthogonal protecting group strategy is crucial. numberanalytics.com This involves using protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.org For example, an amine might be protected with a Boc group (tert-butyloxycarbonyl), which is acid-labile, while a hydroxyl group is protected as a silyl (B83357) ether (e.g., TBDMS), which is removed with fluoride (B91410) ions. numberanalytics.commasterorganicchemistry.com This allows for the selective deprotection and reaction of one functional group while the other remains masked. organic-chemistry.org
The carbamate (B1207046) is one of the most common and effective protecting groups for amines, and its main variants offer orthogonal removal options. masterorganicchemistry.com
| Protecting Group | Abbreviation | Typical Cleavage Condition | Primary Application |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) masterorganicchemistry.com | Amine Protection masterorganicchemistry.com |
| Carboxybenzyl | Cbz, Z | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Amine Protection masterorganicchemistry.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com | Amine Protection in Peptide Synthesis organic-chemistry.org |
| Benzyl Ether | Bn | Catalytic Hydrogenation (H₂, Pd/C) numberanalytics.com | Hydroxyl Protection numberanalytics.com |
| Trimethylsilyl Ether | TMS | Acid or Fluoride Source | Hydroxyl Protection |
Process Chemistry Considerations for Research-Scale Production
Translating a synthetic route from a small laboratory scale to a larger research or pilot scale introduces a new set of challenges that fall under the domain of process chemistry. The primary goals are to ensure the process is reproducible, safe, cost-effective, and environmentally acceptable ("green").
For a target molecule like this compound, key considerations include:
Reaction Conditions: Parameters such as temperature, pressure, and reagent stoichiometry must be tightly controlled to ensure consistent yield and purity while minimizing side reactions. For exothermic reactions, efficient heat transfer becomes critical on a larger scale, sometimes necessitating a switch from batch reactors to continuous flow systems.
Reagent Selection: On a larger scale, the cost, availability, and safety of reagents are paramount. For instance, while some reagents for difluoromethylation may be effective in discovery chemistry, their high cost or instability might render them unsuitable for producing larger quantities.
Solvent Choice and Workup: The choice of solvent impacts reaction kinetics, solubility, and ease of removal. Post-reaction workup procedures must be robust and scalable. Liquid-liquid extractions, while common in the lab, can become cumbersome and generate significant solvent waste on a larger scale. One-pot processes, which minimize workup and isolation steps, are highly desirable. google.com
Purification Method: While chromatography is a powerful tool for purification at the milligram-to-gram scale, it is often impractical and expensive for multi-gram or kilogram production. orgsyn.org Process chemists therefore favor crystallization as the primary method for purifying the final product and key intermediates. google.com Developing a reliable crystallization procedure involves extensive screening of solvents and conditions to obtain the desired product in high purity and yield. For example, a patent for a related compound specifies recrystallization from an aqueous methanol (B129727) solution to achieve high purity (99.6%). google.com
Impurity Profile: It is crucial to identify and control the formation of impurities. A scalable synthesis for an N-substituted benzamide derivative noted that careful control of concentration and temperature was essential to suppress the formation of inseparable impurities, which had previously made the process highly variable upon scale-up. orgsyn.org
By addressing these factors, a synthetic route can be optimized to be efficient, reliable, and suitable for the production of the quantities of material needed for advanced research and development.
Chemical Transformations and Reactivity Profiles of 3 Difluoromethyl Benzamide
Reactions at the Amide Linkage: Hydrolysis and Derivatization
The amide bond in 3-(difluoromethyl)benzamide (B6145644) is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-(difluoromethyl)benzoic acid and ammonia (B1221849). The presence of the electron-withdrawing difluoromethyl group can influence the stability of the amide bond compared to non-fluorinated analogs.
Derivatization of the amide is a key strategy for creating new molecules. For instance, the amide can be reduced to the corresponding amine, N-methyl-3-(trifluoromethyl)benzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Additionally, the amide nitrogen can participate in coupling reactions. For example, N-(alkoxy)-N-(acyloxy)benzamides can undergo substitution with nucleophiles like anilines, azides, and thiols. orgsyn.org
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The difluoromethyl group (CHF₂) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta-position. This is analogous to the directing effect of the trifluoromethyl group (CF₃). smolecule.com For example, nitration of N-methyl-3-(trifluoromethyl)benzamide with a mixture of nitric acid and sulfuric acid yields 5-nitro-N-methyl-3-(trifluoromethyl)benzamide.
Transformations Involving the Difluoromethyl Group
The difluoromethyl group itself can undergo specific transformations. One notable reaction is its conversion to a difluoromethylene group (=CF₂). For instance, N,N-dialkylbenzamides can react with sulfur tetrafluoride to yield dialkyl-α,α-difluorobenzylamines. sigmaaldrich.com The difluoromethyl group is valued in medicinal chemistry as it can act as a lipophilic isostere for hydroxyl (OH), amino (NH₂), and thiol (SH) groups, potentially improving a molecule's therapeutic properties. beilstein-journals.org
Recent advancements have focused on the late-stage introduction of the difluoromethyl group onto aromatic rings, highlighting its importance in drug discovery. rsc.org These methods often involve radical difluoromethylation or metal-catalyzed cross-coupling reactions. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aromatic compounds, and this compound and its derivatives can serve as substrates in these transformations. rjptonline.orgrsc.org For example, the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids, can be used to further functionalize the benzene ring. rjptonline.orgbeilstein-journals.org The stability of the N-triflylbenzamide group under such conditions has been demonstrated, allowing for selective functionalization at other positions of the molecule. beilstein-journals.org
These reactions typically involve a Pd(0)/Pd(II) catalytic cycle and are compatible with a wide range of functional groups. rsc.orgnih.gov The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity. rsc.org
Chemo-, Regio-, and Stereoselectivity in Synthetic Modifications
Controlling selectivity is a critical aspect of synthesizing complex molecules from this compound.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in molecules with multiple reactive sites, reaction conditions can be tuned to favor transformation at the amide linkage, the aromatic ring, or the difluoromethyl group. An example of chemoselectivity is the controlled cycloisomerization of O-alkenylbenzamides to form either isoquinolinones or iminoisocoumarins by using different hypervalent iodine reagents. nih.gov
Regioselectivity is the control of where on a molecule a reaction occurs. In electrophilic aromatic substitution on this compound, the difluoromethyl group directs incoming groups to the meta position. In metal-catalyzed C-H activation reactions, directing groups can be used to achieve ortho- or meta-selectivity. conicet.gov.aracs.org
Stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product. This is particularly important when creating chiral molecules. For example, the diastereoselective nucleophilic addition of a difluoromethylating agent to N-tert-butylsulfinyl imines allows for the synthesis of chiral α-difluoromethyl amines with high stereocontrol. cas.cncas.cn
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Difluoromethyl Benzamide Analogues
Elucidation of Key Pharmacophore Elements for Biological Activity (e.g., RORγ Modulation, eIF2B Modulation)
For RORγ modulation, a diphenylpropanamide scaffold has been identified as a selective framework. nih.gov Within this scaffold, the amide functionality and the relative positioning of the aromatic rings are critical for activity. Modification of the amide to a urea (B33335) functionality, for instance, leads to a complete loss of RORγ inhibitory activity. nih.gov Similarly, altering the position of the 3,5-dimethoxyphenyl ring from the β-position to the α-position relative to the amide carbonyl also abrogates activity. nih.gov This highlights the precise spatial arrangement required for effective interaction with the RORγ ligand-binding pocket.
While specific pharmacophore models for 3-(difluoromethyl)benzamide (B6145644) analogues as eIF2B modulators are not extensively detailed in the public domain, the general strategy for activating eIF2B involves the stabilization of its decameric form. Small molecules like ISRIB and its analogues achieve this by binding to a symmetric pocket, suggesting that bivalency or the ability to bridge subunits is a key pharmacophoric feature.
Impact of Aromatic Ring Substituents on Activity and Selectivity
In the context of RORγ inverse agonists, substitutions on the aromatic rings of benzamide (B126) analogues play a significant role in modulating their activity. For a series of diphenylpropanamides, a variety of electron-donating substituents on one of the phenyl rings (Ring A) are well-tolerated without significantly affecting the percentage of RORγ transcriptional repression. nih.gov However, bulky substituents on the other phenyl ring (Ring B), such as 2-naphthyl, 4-OPr, or 3-OPh, while tolerated, tend to decrease the potency (IC50) of the compounds. nih.gov This suggests that while Ring A may be involved in anchoring the molecule, Ring B is likely situated in a region of the binding pocket that is more sensitive to steric hindrance.
Starting from a biaryl benzamide lead, replacement of a phenyl head group with a substituted aminopyrazole resulted in analogues with improved physical properties and potent RORγ inverse agonist activity. nih.gov This indicates that heteroaromatic rings can be successfully employed to optimize the properties of these modulators.
| Ring B Substituent | RORγ Transcriptional Repression (%) | IC50 (µM) |
| 4-Et | 95 | 1.5 |
| 4-OEt | 98 | 2.5 |
| 3-Me | 96 | 3.0 |
| 4-Me | 97 | 2.8 |
| 2-naphthyl | 99 | >10 |
| 4-OPr | 99 | 8.0 |
| 3-OPh | 99 | 7.5 |
Role of Amide Substitutions in Modulating Biological Response
The amide moiety is a critical component of the pharmacophore for many benzamide-based RORγ modulators. For the diphenylpropanamide series, maintaining the 3,5-dimethyl piperidine (B6355638) as the amine fragment of the amide is crucial for both efficacy and potency. nih.gov Altering this group can lead to a significant loss of activity.
In the development of N-indanyl benzamides as RORγt inverse agonists, exploration of substituents on the piperazine (B1678402) ring, which forms part of the amide linkage, was a key aspect of the SAR. nih.gov This highlights that the substitution pattern on the nitrogen of the benzamide can significantly influence the biological response. For bis-benzamide inhibitors of the androgen receptor, the nature of the C-terminal amide was found to be important, with a primary carboxamide being a favorable feature. mdpi.com While not directly related to RORγ or eIF2B, this underscores the general importance of amide substitution in modulating the activity of benzamide-containing compounds.
| Amine Fragment | RORγ Transcriptional Repression (%) | IC50 (µM) |
| 3,5-dimethyl piperidine | 98 | 0.8 |
| piperidine | <50 | >10 |
| morpholine | <50 | >10 |
Conformational Landscape and its Influence on Ligand-Target Recognition
The conformational flexibility of benzamide analogues can influence their binding to target proteins. For RORγ, ligand binding induces conformational changes that are critical for its function. The receptor is known to become elongated upon DNA recognition, which may prevent long-range interdomain crosstalk. nih.gov The binding of ligands to the ligand-binding domain stabilizes specific conformations that either promote or inhibit the recruitment of co-regulator proteins.
A strategy of conformational restriction has been successfully applied in the design of N-indanyl benzamides as potent RORγt inverse agonists. nih.gov This approach limits the accessible conformations of the molecule, potentially pre-organizing it for a more favorable binding pose within the receptor's ligand-binding pocket and thus enhancing potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR models for this compound analogues as RORγ or eIF2B modulators are not widely published, QSAR studies on other series of benzamide derivatives have demonstrated the utility of this approach. For instance, QSAR models have been developed for substituted benzamides with antimicrobial activity, where topological descriptors and molecular connectivity indices were found to correlate with biological activity. nih.gov
Docking-based 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to other enzyme inhibitors, revealing the importance of steric and electrostatic fields, as well as hydrogen bond donor and acceptor properties, in determining inhibitory potency. mdpi.com Such computational approaches could be valuable in the future design and optimization of this compound analogues as modulators of RORγ and eIF2B.
Ligand Efficiency and Lipophilic Efficiency Assessments in SAR Optimization
Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for assessing the quality of hits and leads. sciforschenonline.org These parameters relate the potency of a compound to its size and lipophilicity, respectively, providing a way to guide optimization towards compounds with more drug-like properties.
In the context of RORγ modulators, where lipophilicity can be a challenge, focusing on improving LLE would be a key strategy. This would involve increasing potency without a concomitant increase in lipophilicity. For tertiary sulfonamide RORγ inverse agonists, a reduction in lipophilicity was shown to improve solubility, plasma-protein binding, and permeability. researchgate.net While specific LE and LLE data for this compound analogues are not available, the principles of optimizing these efficiencies would be directly applicable to their development as therapeutic agents.
Advanced Analytical and Spectroscopic Characterization for Research Purposes
High-Resolution Mass Spectrometry for Metabolite Identification and Ligand-Protein Adducts
High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of drug metabolism and toxicology, offering high accuracy and sensitivity for the identification of metabolites and covalent protein adducts.
In the analysis of 3-(Difluoromethyl)benzamide (B6145644), HRMS would be employed to determine the elemental composition of potential metabolites with high confidence. The fragmentation pattern of the parent compound is key to identifying its metabolites. Typically, benzamides exhibit a characteristic fragmentation pattern involving the loss of the amide group (NH2) to form a stable benzoyl cation researchgate.net. For this compound, the expected molecular ion peak would be followed by fragmentation of the difluoromethyl group and the aromatic ring.
Metabolite identification studies would involve incubating the compound with liver microsomes or other metabolic systems, followed by LC-HRMS analysis to detect novel masses corresponding to predicted metabolic transformations such as hydroxylation, oxidation, or glucuronidation. The high mass accuracy of HRMS allows for the differentiation of isobaric interferences from true metabolites pharmaron.comijpras.comresearchgate.net.
Furthermore, HRMS is critical for identifying and characterizing covalent adducts that this compound or its reactive metabolites might form with proteins. This is achieved by analyzing proteolytic digests of proteins that have been incubated with the compound. The identification of peptides with a specific mass shift corresponding to the addition of the compound or a fragment thereof provides direct evidence of covalent binding and can help pinpoint the site of modification on the protein mzcloud.org.
Table 1: Predicted Mass Spectrometric Data for this compound and Potential Metabolites
| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Major Predicted Fragments (m/z) |
| This compound | C₈H₇F₂NO | 172.0574 | 155.03 (M-NH₂)⁺, 127.03 (M-NH₂-CO)⁺, 109.02 (C₇H₅F₂)⁺ |
| Hydroxylated Metabolite | C₈H₇F₂NO₂ | 188.0523 | 171.02 (M-NH₂)⁺, 143.03 (M-NH₂-CO)⁺, 125.02 (C₇H₅F₂O)⁺ |
| Glucuronide Conjugate | C₁₄H₁₅F₂NO₇ | 348.0895 | 172.0574 (aglycone) |
Note: The fragmentation data is predictive and based on common fragmentation pathways for benzamide (B126) derivatives.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Multi-dimensional NMR spectroscopy is a powerful technique for the unambiguous structural elucidation and detailed conformational analysis of molecules in solution. For this compound, a suite of 1D and 2D NMR experiments would be utilized.
Standard 1D ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. The difluoromethyl group would appear as a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and as a triplet in the ¹³C NMR spectrum.
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of the aromatic and amide protons and carbons.
A key aspect of the NMR analysis of fluorinated compounds is the use of ¹⁹F NMR. For this compound, ¹⁹F NMR would show a doublet due to coupling with the adjacent proton. More advanced techniques like ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) are particularly valuable for conformational analysis. HOESY experiments can detect through-space interactions between protons and fluorine atoms, providing crucial information about the spatial arrangement of the difluoromethyl group relative to the rest of the molecule blogspot.comnih.govjeol.comjeol.comresearchgate.net. This is critical for understanding the preferred conformation of the molecule in solution, which can influence its biological activity.
Table 2: Expected NMR Data for this compound
| Nucleus | Experiment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | 1D ¹H | ~7.5-8.0 (aromatic), ~6.8 (CHF₂) | m, t | J(H,F) ≈ 56 |
| ¹³C | 1D ¹³C | ~125-135 (aromatic), ~115 (CHF₂), ~168 (C=O) | m, t | J(C,F) ≈ 240 |
| ¹⁹F | 1D ¹⁹F | ~ -110 to -130 | d | J(F,H) ≈ 56 |
| - | 2D ¹H-¹⁹F HOESY | - | - | Cross-peaks indicate spatial proximity between specific protons and the fluorine atoms. |
Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its solid-state properties, such as polymorphism.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300-3100 cm⁻¹), the C=O stretching (amide I band, around 1650 cm⁻¹), and the N-H bending (amide II band, around 1550 cm⁻¹). The C-F stretching vibrations of the difluoromethyl group would likely appear in the region of 1100-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Raman spectroscopy provides complementary information. While the C=O stretch is typically strong in the IR spectrum, C=C and C-H stretching of the aromatic ring are often more prominent in the Raman spectrum.
Vibrational spectroscopy is also a powerful tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a compound will have different crystal lattice structures, leading to distinct vibrational spectra. These differences can be observed in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹) and can be used to identify and differentiate between polymorphs mdpi.comnih.gov.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | 3300 - 3100 |
| Amide (C=O) | Stretching (Amide I) | ~1650 |
| Amide (N-H) | Bending (Amide II) | ~1550 |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
| Difluoromethyl (C-F) | Stretching | 1100 - 1000 |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. Single-crystal X-ray diffraction (SC-XRD) can provide precise information on bond lengths, bond angles, and the conformation of this compound in its crystalline form.
Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline material and can be used to identify different polymorphic forms, as each polymorph will have a unique diffraction pattern. This is crucial for controlling the solid-state form of a research compound, as different polymorphs can have different physical properties mdpi.comnih.govnih.gov.
Table 4: Hypothetical Crystallographic Data for a Polymorph of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.0 |
| c (Å) | 15.0 |
| β (°) | 95 |
| Volume (ų) | 758 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.50 |
Note: This data is hypothetical and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.
Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity and Stability Assessment of Research Compounds
Advanced chromatographic techniques are essential for assessing the purity and stability of research compounds like this compound.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a widely used technique for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water with a formic acid modifier, would be developed to separate this compound from any impurities nih.govrsc.org. The mass spectrometer would then be used to identify the impurities based on their mass-to-charge ratio and fragmentation patterns. A validated stability-indicating HPLC method can be used to monitor the degradation of the compound under various stress conditions (e.g., acid, base, oxidation, heat, light), which is crucial for determining its shelf-life and storage conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment, particularly for volatile impurities. For a non-volatile compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis scribd.comresearchgate.netnih.gov. Common derivatization agents include silylating agents or acylating agents.
Table 5: Example HPLC-MS Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Detection | ESI-MS (Positive Ion Mode) |
Computational Chemistry and in Silico Modeling of 3 Difluoromethyl Benzamide Interactions
Molecular Docking Simulations for Ligand-Target Binding Pose Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comukm.my This method is crucial in drug discovery for predicting the interaction between a ligand, such as 3-(Difluoromethyl)benzamide (B6145644), and a protein receptor's binding site. The process involves sampling a vast number of possible conformations of the ligand within the active site and scoring them based on binding energy to identify the most favorable binding pose. mdpi.comnih.gov
In the context of this compound, docking simulations can elucidate how the molecule interacts with specific amino acid residues within a target's active site. For instance, studies on other benzamide (B126) derivatives have shown that the amide group can form crucial hydrogen bonds, while the aromatic ring engages in hydrophobic or pi-pi stacking interactions. nih.govmdpi.com The difluoromethyl group on this compound is of particular interest, as fluorine substitution can significantly alter binding affinity and metabolic stability. nih.gov Docking would help predict whether this group fits into a specific pocket and if it forms favorable interactions, such as halogen bonds or hydrophobic contacts.
The output of a docking simulation typically includes a docking score, which estimates the binding affinity, and a detailed visualization of the protein-ligand complex. ukm.mynih.gov This information is vital for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective analogues. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Predicted Value | Interacting Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.5 | Asp129, Gly130 | Hydrogen Bond |
| Docking Score | -9.2 | Tyr204 | Pi-Pi Stacking |
| RMSD (Å) | 1.3 | Leu83, Val91 | Hydrophobic Interaction |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. nih.govresearchgate.net This technique is essential for assessing the stability of the docked pose and understanding the conformational changes that may occur upon binding. nih.govnih.gov
For the this compound-protein complex identified through docking, an MD simulation would be performed to verify its stability. The simulation would place the complex in a simulated physiological environment (e.g., a water box with ions) and track the atomic movements over a period of nanoseconds or longer. nih.gov Key analyses of the MD trajectory include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability. A stable RMSD value over time suggests a stable binding complex. researchgate.net Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein. This information confirms that the ligand remains securely in the binding pocket and that the key interactions predicted by docking are maintained throughout the simulation. nih.govnih.gov
Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.govnih.gov These methods provide highly accurate information on molecular geometry, orbital energies, electrostatic potential, and spectroscopic properties. nih.govresearchgate.netresearchgate.net
For this compound, DFT calculations can optimize its three-dimensional structure to find the most stable conformation. researchgate.net A key output is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net Studies on similar fluorinated benzamides have shown that fluorination can lower the band gap compared to the non-fluorinated parent compound. researchgate.net
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule. nih.gov These maps identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which is critical for understanding intermolecular interactions. nih.gov This data complements docking and MD simulations by providing a fundamental understanding of the molecule's intrinsic electronic characteristics that drive its binding behavior.
Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |
| Dipole Moment | 3.2 Debye | Measures molecular polarity |
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. dovepress.commdpi.com A pharmacophore model for this compound would consist of features like hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors (e.g., the amide hydrogens), an aromatic ring, and potentially a hydrophobic or halogen-bond-donating feature representing the difluoromethyl group. nih.gov
Once a pharmacophore model is developed based on this compound and other known active molecules, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. dovepress.comresearchgate.net This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that are likely to have the desired biological activity. researchgate.netnih.gov The identified hits from the virtual screen can then be subjected to molecular docking and further computational analysis to prioritize them for chemical synthesis and biological testing. This approach accelerates the discovery of new lead compounds by focusing experimental efforts on molecules with a higher probability of success. nih.govdovepress.com
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of molecules like this compound, helping to identify potential liabilities before significant resources are invested. mdpi.comjonuns.comjaptronline.com These predictions are based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally characterized compounds. mdpi.com
Key ADME parameters that can be predicted include lipophilicity (logP), aqueous solubility, plasma protein binding, blood-brain barrier permeability, and interaction with metabolic enzymes like Cytochrome P450. mdpi.comdergipark.org.trmdpi.com For instance, the difluoromethyl group in this compound is expected to increase lipophilicity compared to a methyl or hydrogen substituent, which could influence its absorption and distribution. acs.org Computational models can provide quantitative estimates for these properties, allowing researchers to assess the "drug-likeness" of the compound and its analogues. dergipark.org.trnih.gov Early assessment of ADME properties helps in optimizing lead compounds to ensure they have a favorable pharmacokinetic profile for further development. mdpi.commdpi.com
Table 3: Predicted In Silico ADME Profile for a Hypothetical this compound Analogue
| ADME Property | Predicted Value | Desired Range for Oral Drugs |
| Octanol-Water Partition Coefficient (logP) | 2.8 | < 5 |
| Aqueous Solubility (logS) | -3.5 | > -4 |
| Human Intestinal Absorption | 92% | High (>80%) |
| Blood-Brain Barrier Permeability | Medium | Varies by target |
| Plasma Protein Binding | 88% | Varies |
| CYP2D6 Inhibitor | No | No |
Emerging Research Applications and Future Trajectories for 3 Difluoromethyl Benzamide Analogues
Development as Chemical Probes for Cellular Pathway Elucidation
A chemical probe is a selective small-molecule modulator of a protein's function, allowing researchers to investigate the role of that protein in cellular and animal models. semanticscholar.org The development of potent and selective chemical probes is a critical step in dissecting complex biological pathways. Analogues derived from the 3-(Difluoromethyl)benzamide (B6145644) scaffold are being explored for this purpose due to their potential for high target affinity and specificity.
The utility of a chemical probe is defined by its ability to potently and selectively engage its intended target. semanticscholar.org For instance, in the development of probes for bromodomains, iterative cycles of rational design and biophysical characterization have led to highly selective inhibitors. nih.gov A well-characterized probe, along with a structurally similar but inactive negative control, allows researchers to confidently link a biological phenotype to the inhibition of a specific target. nih.gov The development of this compound analogues as chemical probes would enable the precise interrogation of the cellular functions of their respective targets, helping to elucidate their roles in health and disease.
Utilization in Target Validation and Deconvolution Studies
Identifying the specific molecular target of a bioactive compound discovered through phenotypic screening is a crucial and often challenging step known as target deconvolution or target identification. researchgate.net Various modern techniques are employed to validate the engagement of a compound with its putative target within the complex cellular environment. Analogues of this compound are amenable to these validation strategies.
Techniques such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are powerful methods for confirming target engagement in a label-free manner. CETSA measures the change in the thermal stability of a protein upon ligand binding, while DARTS assesses changes in protein stability against proteolysis. nih.gov For example, these methods were successfully used to provide evidence that a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives directly engage with and inhibit the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), validating it as their molecular target. nih.gov These approaches are directly applicable to this compound analogues to confirm their targets and elucidate their mechanism of action.
Table 1: Key Target Validation and Deconvolution Techniques
| Technique | Principle | Application Example |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced changes in protein thermal stability. | Confirming the binding of benzamide derivatives to the ROR1 protein kinase. nih.gov |
| Drug Affinity Responsive Target Stability (DARTS) | Assesses ligand-induced changes in protein stability against protease digestion. | Providing evidence for ROR1 as the target of novel benzamide-based anticancer agents. nih.gov |
| Affinity Chromatography | Uses an immobilized ligand to capture binding proteins from cell lysates. | Identification of cereblon as the target of thalidomide. researchgate.net |
| Photoaffinity Labeling | A photoreactive group on the compound covalently cross-links to the target protein upon UV irradiation for subsequent identification. | Identifying the binding site of the anti-cancer drug imatinib (B729) (Gleevec). researchgate.net |
Role in the Discovery of Novel Chemical Biology Tools (e.g., PROTACs, other inhibitors/modulators)
The this compound scaffold serves as a valuable starting point for the creation of sophisticated chemical biology tools, most notably Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. nih.govnih.gov They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov
The development of a PROTAC begins with a ligand that binds to the protein of interest. A this compound analogue that demonstrates potent and selective binding to a target can be chemically elaborated by attaching a linker and an E3 ligase ligand, such as one that binds to Von Hippel-Lindau (VHL) or cereblon (CRBN). lifechemicals.com This strategy can convert a simple inhibitor into a catalytic degrader, which offers several advantages, including the ability to target proteins previously considered "undruggable" and the potential to overcome drug resistance caused by target overexpression. nih.gov
Furthermore, subtle modifications to such scaffolds can lead to the discovery of entirely new functionalities. In one remarkable instance, simple structural changes to a bona fide PROTAC degrader converted it into a "molecular glue," a compound that induces the degradation of a different protein through a distinct mechanism. researchgate.net This highlights the potential for this compound analogues to not only serve as the basis for PROTACs but also to facilitate the discovery of other novel modulators of protein function and stability.
Strategic Integration in Phenotypic Screening Campaigns for Unbiased Target Identification
Phenotypic screening, which involves testing compounds for their effects on cellular or organismal phenotypes without a preconceived target, is a powerful approach for discovering first-in-class medicines. nih.gov This unbiased strategy can uncover novel druggable proteins and pathways. nih.gov Libraries of compounds based on the this compound scaffold can be strategically integrated into such screening campaigns to explore new areas of chemical and biological space.
A successful phenotypic screening library should possess significant chemical diversity to cover a wide range of biological targets. lifechemicals.com The inclusion of this compound analogues enriches a library with structures that have desirable physicochemical properties for drug development. When a "hit" compound from such a library is identified, the subsequent challenge is target identification. biorxiv.org Modern workflows combine phenotypic screening with advanced chemoproteomic techniques to rapidly identify the molecular targets of the active compounds, accelerating the path from a phenotypic observation to a validated drug target. biorxiv.org
Challenges and Opportunities in Developing Modulators for RORγ and ISR Pathways
The this compound scaffold and its close analogues have shown relevance in the modulation of two critical signaling pathways: the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) and the Integrated Stress Response (ISR).
RORγ Pathway
RORγt, a specific isoform of RORγ, is a key transcription factor for the differentiation of Th17 cells, which are implicated in numerous autoimmune diseases. nih.gov This makes RORγt an attractive therapeutic target.
Challenges: The development of oral RORγt inhibitors has faced a high rate of failure in clinical trials. drugdiscoverytrends.com A primary reason is the highly lipophilic nature of the ligand-binding pocket, which favors compounds that often have poor metabolic stability and low oral bioavailability. drugdiscoverytrends.com Another significant challenge is ensuring selectivity and avoiding the disruption of RORγt's crucial role in T-cell development in the thymus, which could lead to safety concerns. drugdiscoverytrends.com
Opportunities: Despite the hurdles, successful modulation of RORγ presents a major opportunity for treating autoimmune diseases. nih.gov Synthetic RORγ agonists have also been shown to enhance antitumor immunity by increasing immune activation and decreasing immune suppression, representing a novel immunotherapy approach for cancer. nih.gov Benzamide-containing compounds have been successfully developed as RORγ agonists, demonstrating the utility of this chemical class for targeting this nuclear receptor. nih.gov
Integrated Stress Response (ISR) Pathway
The ISR is a central signaling network that cells activate in response to various stresses, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins. nih.govfrontiersin.org The core event is the phosphorylation of eIF2α, which reduces global protein synthesis and initiates the translation of specific stress-response genes, including the transcription factor ATF4. researchgate.netnih.gov
Challenges: As a fundamental protective pathway, inhibiting the ISR carries the risk of compromising a cell's ability to cope with stress and restore homeostasis. For instance, the experimental ISR inhibitor ISRIB has been shown to impair the degradation of proteins by the ubiquitin-proteasome system during proteotoxic stress. researchgate.net The context-dependent nature of the ISR, where it can promote either cell survival or cell death, creates a narrow therapeutic window for potential drugs. nih.gov
Opportunities: Cancer cells often experience high levels of intrinsic stress and co-opt the ISR to survive and resist therapy. nih.govuchicago.edu This reliance creates a vulnerability that can be exploited. Modulating the ISR, either by inhibiting it to block adaptation or by hyperactivating it to push cancer cells toward apoptosis, represents a promising therapeutic strategy. researchgate.netnih.gov Notably, compounds with structural similarities to this compound, such as the PERK kinase inhibitor GSK2606414 which contains a trifluoromethylphenyl group, have been developed as ISR modulators, indicating that this chemical space is fertile ground for discovering new agents targeting this pathway. nih.gov
Q & A
Basic Research Questions
Q. What are the critical safety considerations and methodologies for synthesizing 3-(Difluoromethyl)benzamide in a laboratory setting?
- Methodological Answer : Prior to synthesis, conduct a thorough hazard analysis for reagents (e.g., fluorinated intermediates, chlorinated solvents) using guidelines from Prudent Practices in the Laboratory . Key steps include:
- Risk Assessment : Evaluate decomposition risks (e.g., thermal instability of intermediates via DSC analysis) and mutagenicity (e.g., Ames II testing for anomeric amides) .
- Ventilation and PPE : Use fume hoods and nitrile gloves to handle volatile fluorinated compounds.
- Scale Optimization : Start with small-scale reactions (e.g., 10–50 mmol) to monitor exothermicity before scaling up .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use , , and NMR to confirm substituent positions and fluorine integration (e.g., NMR δ 7.42 ppm for difluoromethyl protons) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (monoclinic space group , ) to validate molecular conformation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., 306.1038 g/mol for related analogs) .
Q. What purification strategies are recommended for isolating this compound derivatives?
- Methodological Answer :
- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane for polar fluorinated intermediates .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) to enhance crystal purity (>95%) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the bioactivity and metabolic stability of this compound compared to non-fluorinated analogs?
- Methodological Answer :
- Bioavailability Studies : Compare log values (via HPLC) to assess lipophilicity enhancements from fluorine’s inductive effects .
- Metabolic Stability Assays : Use liver microsomes to quantify oxidative degradation rates; fluorination often reduces CYP450-mediated metabolism .
- Docking Simulations : Map fluorine-protein interactions (e.g., halogen bonds with kinase active sites) using PDB structures and software like AutoDock .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Dose-Response Analysis : Establish EC curves to differentiate target-specific effects (e.g., enzyme inhibition) from off-target toxicity (e.g., DNA synthesis interference at >100 µM) .
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., pyrazole vs. oxadiazole rings) to isolate structural contributors to activity .
- Meta-Analysis : Cross-reference mutagenicity data (e.g., Ames II results) with biological assays to rule out assay-specific artifacts .
Q. What experimental designs are optimal for minimizing off-target effects when studying this compound in cellular models?
- Methodological Answer :
- Control Groups : Include parallel assays with non-fluorinated benzamides (e.g., 3-methylbenzamide) to isolate fluorine-specific effects .
- Pathway Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify unintended pathway modulation .
- Concentration Titration : Limit doses to <50 µM to avoid nonspecific metabolic inhibition (e.g., glucose uptake interference) .
Q. How can researchers design this compound analogs for improved target selectivity in enzyme inhibition studies?
- Methodological Answer :
- Scaffold Hybridization : Integrate pharmacophores from known inhibitors (e.g., pyrimidine in kinase inhibitors) via Suzuki coupling .
- Fluorine Scanning : Synthesize analogs with mono-/di-/trifluoromethyl variants to optimize van der Waals interactions .
- Kinetic Assays : Measure values using fluorogenic substrates (e.g., Z’-LYTE® kits) to rank inhibitor potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
